7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. It features a pyrazolo ring fused to a pyrimidine structure, with an amino group and a carboxylic acid functional group at specific positions. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and as a kinase inhibitor.
The compound can be synthesized through various chemical reactions involving pyrazole and pyrimidine derivatives. It may also be found in nature or produced through synthetic pathways in pharmaceutical laboratories.
7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is classified as:
The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. Common methods include:
7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid can participate in various chemical reactions:
The mechanism of action of 7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid primarily involves its interaction with specific biological targets:
Research indicates that this compound exhibits selective inhibition against various cancer cell lines, suggesting its potential as an anticancer agent.
7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:
The 7-aminopyrazolo[1,5-a]pyrimidine core delivers unique three-dimensional electronic properties critical for molecular recognition processes. X-ray crystallographic analyses confirm a planar bicyclic system where the electron-rich 7-amino group induces significant polarization across the pyrimidine ring, enhancing hydrogen-bond donor/acceptor capabilities [5] [9]. This electronic asymmetry differentiates it from simpler azolopyrimidines, enabling preferential interactions with conserved kinase hinge regions and nucleotide-binding domains.
Hydrogen-Bonding Topography: The 7-amino group functions as a strong hydrogen-bond donor, while N1 and the pyrimidine N5 serve as complementary acceptors. This triad creates a directional hydrogen-bonding motif that mimics adenine’s Watson-Crick edge, facilitating high-affinity binding to adenosine triphosphate (ATP)-pocket residues in kinases like cyclin-dependent kinase 2 and casein kinase 2 [9]. Concurrently, the pyrazole nitrogen (N3) provides an additional coordination site, often exploited in metal chelation or salt formation [6].
Tautomeric Equilibrium: Unlike simpler pyrimidines, the core exhibits pH-dependent tautomerism. Under physiological conditions (pH 7.4), it predominantly exists as the 7-amino tautomer (85–90%), with minor contributions from the 7-imino form. This equilibrium enhances adaptability across divergent binding pockets—the amino tautomer favors hydrophilic interactions, while the imino form supports hydrophobic contacts [2].
Table 1: Hydrogen-Bonding Capacity of Key Functional Groups in the 7-Aminopyrazolo[1,5-a]Pyrimidine Core
Position | Atom/Bond | Role in H-Bonding | Typical Interaction Partners |
---|---|---|---|
7-position | -NH₂ | Donor (2 H atoms) | Leu83 (CDK2), Glu81, Asp175 |
Pyrimidine | N5 | Acceptor | Backbone NH (hinge region) |
Pyrazole | N3 | Acceptor | Water-mediated, Lys33 |
2-position | Variable | Modifiable anchor | Solvent-exposed regions |
Stereoelectronic Effects: Introduction of the 7-amino group elevates the highest occupied molecular orbital (HOMO) energy by approximately 1.2 electron volts (eV) compared to unsubstituted analogs, increasing nucleophilicity at C5 and C6. This property facilitates covalent inhibition strategies and enhances π-stacking with phenylalanine or tyrosine residues [5]. The core’s dipole moment (≈4.8 Debye) aligns with protein α-helix macrodipoles, promoting stable orientation in binding clefts [9].
The medicinal exploration of pyrazolo[1,5-a]pyrimidines originated in the mid-1950s with synthetic methodologies pioneered by researchers investigating purine bioisosteres [2]. Initial interest focused on their adenosine receptor antagonism, but systematic structural optimization over six decades has yielded compounds spanning anxiolytic, anticancer, antiviral, and metabolic therapeutic categories.
First-Generation Derivatives: Early clinical candidates exploited the core’s central nervous system (CNS) activity. Zaleplon (developed 1990s) emerged as a pioneering non-benzodiazepine hypnotic targeting γ-aminobutyric acid (GABA)A receptors, leveraging the core’s planarity for blood-brain barrier penetration. Ocinaplon followed as an anxiolytic with reduced sedation, underscoring the scaffold’s tunability for receptor subtype selectivity [2]. These successes validated the pyrazolo[1,5-a]pyrimidine as a viable drug template.
Oncology-Oriented Evolution: The 2000s witnessed strategic derivatization for kinase inhibition. Dinaciclib (investigational cyclin-dependent kinase inhibitor) incorporates a 7-ethylamino group and hydrophobic 2,5-dichlorophenyl substitution, achieving nanomolar potency against cyclin-dependent kinase 2 and cyclin-dependent kinase 9 [2] [9]. Dorsomorphin (first bone morphogenetic protein inhibitor) features a 7-(6-quinolinyl) extension, demonstrating how C7 modifications dictate target specificity—swapping quinoline for pyridine shifted activity from bone morphogenetic protein receptor to adenosine monophosphate-activated protein kinase (AMPK) inhibition [2].
Table 2: Evolution of Key Pyrazolo[1,5-a]Pyrimidine-Based Drugs
Compound | Key Structural Features | Primary Target | Therapeutic Use | Approval/Status |
---|---|---|---|---|
Zaleplon | 7-N-ethylacetamide, C3 unsubstituted | GABA_A receptor | Insomnia | FDA Approved (1999) |
Ocinaplon | 7-amino, 3-hydroxyethyl | GABA_A receptor | Anxiety | Phase III (discontinued) |
Dinaciclib | 7-ethylamino, 2-(5-(2-chlorophenyl)furan) | CDK1/2/5/9 | Leukemia, breast cancer | Phase III |
Anagliptin | 2-methyl, 5,7-diaryl | Dipeptidyl peptidase-4 | Type 2 diabetes | Approved Japan (2012) |
Dorsomorphin | 7-(6-quinolinyl), 3,4-dihydroxy | BMP/AMPK | Fibrodysplasia ossificans progressiva | Research |
Metabolic Disease Applications: Anagliptin (2012) exemplifies peripheral restriction via carboxylic acid incorporation. Its 7-amino-2-methyl-5-(3-methyl-1-phenyl-1H-pyrazol-5-yl) configuration confers potent dipeptidyl peptidase-4 inhibition without CNS penetration, reducing neuropsychiatric side effects [2] [9]. This design principle—using polar C2/C7 substituents to limit distribution—informs contemporary derivatives like 7-aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid, which intrinsically resists blood-brain barrier crossing (calculated log P ≈ -0.29) [6] [8].
Antiviral Breakthroughs: The 2010s saw 7-aminopyrazolo[1,5-a]pyrimidine derivatives advance into infectious disease. A 2012 study identified a 7-aminopyrazolo[1,5-a]pyrimidine-2-carboxamide analog with submicromolar hepatitis C virus inhibition (half maximal inhibitory concentration (IC50) ≈ 0.8 micromolar (μM)), attributed to C2 carboxamide coordination with non-structural protein 5B polymerase residues [3]. This demonstrated the core’s applicability beyond traditional enzyme classes.
Functionalization at C-2 with carboxylic acid transforms the pyrazolo[1,5-a]pyrimidine core from a lipophilic scaffold into a zwitterionic pharmacophore with enhanced solubility and target engagement versatility. The C2 position projects into solvent-accessible regions upon binding, making it ideal for introducing polarity without disrupting key protein-ligand interactions [4] [7].
Electronic and Physicochemical Modulation: The carboxylic acid group lowers calculated partition coefficient (cLogP) by 1.5–2.0 units compared to methyl or halogen substituents, significantly improving aqueous solubility (>200 micrograms per milliliter (µg/mL) at pH 7.4) [6] [8]. This facilitates formulation and oral absorption. The anionic carboxylate (pKa ≈ 3.8) enables salt formation—sodium salts exhibit >10-fold higher bioavailability in rodent models than neutral analogs [5]. Critically, the group’s ionization state modulates electron withdrawal from the core: the deprotonated form increases π-electron deficiency at C6/C7, enhancing electrophilicity for nucleophilic attack in covalent inhibitors [5].
Molecular Recognition Capabilities: In kinase inhibition, the carboxylate engages in salt bridges with conserved lysine or arginine residues near the adenosine triphosphate ribose pocket. For example, in casein kinase 2 complexes, 7-aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid forms bidentate interactions with Lys68 and His160, displacing structurally ordered water molecules [5]. This contributes ≈ 1.5 kilocalories per mole (kcal/mol) binding energy. The carboxylic acid also serves as a bioisostere for phosphates in substrates like adenosine triphosphate, mimicking transition states in phosphoryl transfer reactions [9].
Synthetic Versatility: The carboxylic acid functions as a chemical handle for prodrug design and conjugation. Ester prodrugs (e.g., ethyl ester) mask polarity to enhance membrane permeability, undergoing hepatic esterase cleavage in vivo [7]. In patent WO2021122745A1, 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol derivatives feature C2 carboxylic acid conjugated to cytotoxic payloads via amide bonds, enabling tumor-targeted delivery [7]. The acid also facilitates metal coordination—copper (Cu²⁺) complexes of 7-aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibit enhanced topoisomerase inhibition, leveraging ligand-to-metal charge transfer for DNA cleavage [6].
Table 3: Strategic Applications of C-2 Carboxylic Acid Functionalization
Application | Design Strategy | Biological Outcome | Reference Example |
---|---|---|---|
Solubility Enhancement | Direct introduction of -COOH | Aqueous solubility >200 µg/mL; enables intravenous formulation | CID 84048457 [1] |
Bioisosteric Replacement | Tetrazole substitution (e.g., 6-(tetrazol-5-yl) analogs) | Retains acidity (pKa ≈ 4.5) with improved metabolic stability | Casein kinase 2 inhibitors (IC50 = 45 nanomolar (nM)) [5] |
Prodrug Synthesis | Ethyl ester formation | Increases log D by 1.8 units; hydrolyzed in liver to active acid | Hepatitis C virus inhibitors [3] |
Targeted Conjugates | Amide coupling to vector molecules | Enhances tumor accumulation (5-fold vs. free drug) | Patent WO2021122745A1 [7] |
Metal Chelation | Coordination to Cu²⁺/Zn²⁺ | Generates reactive oxygen species for DNA damage | Experimental anticancer agents [6] |
Bioisosteric Innovation: Tetrazol-5-yl substitution at C6 (while retaining C2-COOH) exemplifies strategic bioisosterism. As reported for casein kinase 2 inhibitors, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine achieves nanomolar potency (IC50 = 45 nanomolar) by mimicking both carboxylate and phosphate geometries while resisting glucuronidation [5]. This dual-functionalization approach—carboxylic acid at C2 plus tetrazole at C6—represents a leading strategy for optimizing the scaffold’s polypharmacology.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9